Technical Documentation Center

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride
  • CAS: 1220016-68-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-[(4-Benzylphenoxy)methyl]pyrrolidine Hydrochloride

This guide provides a comprehensive overview of a viable synthetic pathway for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride, a molecule of interest for researchers and professionals in drug development. The synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride, a molecule of interest for researchers and professionals in drug development. The synthesis is presented in a logical, multi-step approach, detailing the preparation of key intermediates, the crucial coupling reaction, and final salt formation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction

3-[(4-Benzylphenoxy)methyl]pyrrolidine and its salts are heterocyclic compounds that hold potential in medicinal chemistry due to the presence of the pyrrolidine and benzylphenoxy moieties. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[1][2] This guide outlines a robust and logical synthetic route, designed for adaptability in a research or process development setting. The overall strategy involves the synthesis of two key building blocks, 4-benzylphenol and an N-protected 3-(halomethyl)pyrrolidine, followed by their coupling via a Williamson ether synthesis and subsequent deprotection and salt formation.

Overall Synthetic Strategy

The synthesis is designed as a convergent process, maximizing efficiency by preparing key intermediates separately before the main coupling step. The chosen pathway is illustrated below:

Overall Synthesis cluster_0 Part 1: Synthesis of 4-Benzylphenol cluster_1 Part 2: Synthesis of N-Boc-3-(chloromethyl)pyrrolidine cluster_2 Part 3: Coupling, Deprotection and Salt Formation A Phenol C 4-Benzylphenol A->C Friedel-Crafts Alkylation B Benzyl Chloride B->C I N-Boc-3-[(4-benzylphenoxy)methyl]pyrrolidine C->I Williamson Ether Synthesis D 3-Pyrrolidinemethanol F N-Boc-3-(hydroxymethyl)pyrrolidine D->F Boc Protection E Di-tert-butyl dicarbonate E->F H N-Boc-3-(chloromethyl)pyrrolidine F->H Chlorination G Thionyl Chloride G->H H->I J 3-[(4-Benzylphenoxy)methyl]pyrrolidine I->J Boc Deprotection K 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride J->K Salt Formation L HCl L->K

Figure 1: Convergent synthetic pathway for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride.

Part 1: Synthesis of the Phenolic Intermediate: 4-Benzylphenol

The synthesis of the 4-benzylphenol intermediate is achieved through a Friedel-Crafts alkylation of phenol. This classic electrophilic aromatic substitution reaction forms a carbon-carbon bond between the aromatic ring of phenol and the benzyl group.[3] While this reaction can yield a mixture of ortho and para isomers, the para-substituted product is often the major product under thermodynamic control.[4]

Experimental Protocol: Synthesis of 4-Benzylphenol

Materials:

  • Phenol

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and phenol (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Add benzyl chloride (1.05 eq) dropwise from the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 4-benzylphenol.

Table 1: Quantitative Data for 4-Benzylphenol Synthesis

ParameterValueReference
Molecular FormulaC₁₃H₁₂O[5]
Molecular Weight184.23 g/mol [5]
Typical YieldVariable, dependent on conditions[4]
AppearanceWhite to light yellow solid[6]
Melting Point83-86 °C[6]

Part 2: Synthesis of the Pyrrolidine Intermediate: N-Boc-3-(chloromethyl)pyrrolidine

To prevent unwanted side reactions at the pyrrolidine nitrogen during the subsequent Williamson ether synthesis, it is essential to protect this secondary amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the ether synthesis and its relatively straightforward removal under acidic conditions.[7] The synthesis of the N-protected chloromethylpyrrolidine intermediate proceeds in two steps: N-protection of 3-pyrrolidinemethanol followed by chlorination of the hydroxyl group.

Experimental Protocol: Synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine

Materials:

  • 3-Pyrrolidinemethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)pyrrolidine, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of N-Boc-3-(chloromethyl)pyrrolidine

Materials:

  • N-Boc-3-(hydroxymethyl)pyrrolidine

  • Thionyl chloride (SOCl₂)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the solution.

  • Add anhydrous pyridine (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Separate the organic layer and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(chloromethyl)pyrrolidine.

Table 2: Quantitative Data for Pyrrolidine Intermediates

CompoundMolecular FormulaMolecular WeightTypical Yield
N-Boc-3-(hydroxymethyl)pyrrolidineC₁₀H₁₉NO₃201.26 g/mol ~95%[8]
N-Boc-3-(chloromethyl)pyrrolidineC₁₀H₁₈ClNO₂220.71 g/mol Variable

Part 3: Assembly, Deprotection, and Salt Formation

The core of the synthesis is the Williamson ether synthesis, which couples the two previously prepared intermediates. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated by deprotonating 4-benzylphenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of N-Boc-3-(chloromethyl)pyrrolidine, displacing the chloride leaving group.

Experimental Protocol: Williamson Ether Synthesis

Williamson_Ether_Synthesis reactants 4-Benzylphenol + N-Boc-3-(chloromethyl)pyrrolidine product N-Boc-3-[(4-benzylphenoxy)methyl]pyrrolidine reactants->product Sₙ2 Reaction reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) reagents->reactants

Sources

Exploratory

3-[(4-Benzylphenoxy)methyl]pyrrolidine Hydrochloride: Comprehensive Technical & Safety Guide

Executive Summary & Chemical Identity 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is a highly specialized, synthetic heterocyclic amine utilized primarily as a screening scaffold in early-stage drug discovery. C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is a highly specialized, synthetic heterocyclic amine utilized primarily as a screening scaffold in early-stage drug discovery. Combining a basic pyrrolidine ring with a lipophilic benzylphenoxy moiety, this compound belongs to the phenoxyalkylamine class—a "privileged structure" frequently investigated for its high affinity toward central nervous system (CNS) targets, including monoamine transporters, Histamine H3 receptors, and Sigma-1 (σ1) receptors .

CAS Registry Note: Because this specific methyl-ether bridged positional isomer is predominantly synthesized for proprietary high-throughput screening (HTS) libraries (e.g., Matrix Scientific, Enamine), it does not possess a universally indexed public CAS number. However, researchers often reference its closely related structural analog, 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, which is cataloged under CAS 1185297-42-0 . The safety profiles, handling requirements, and fundamental physicochemical properties between these isomers are virtually identical.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
Molecular Formula C₁₈H₂₂ClNORepresents the hydrochloride salt of the free base (C₁₈H₂₁NO).
Molecular Weight 303.83 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable theoretical membrane permeability.
LogP (Estimated) 3.8 - 4.2High lipophilicity driven by the benzylphenoxy tail, ideal for crossing the blood-brain barrier (BBB).
Hydrogen Bond Donors 2 (in HCl salt form)The protonated pyrrolidine nitrogen serves as a critical H-bond donor in receptor binding pockets.
Hydrogen Bond Acceptors 1The ether oxygen provides a secondary interaction site for target kinases or GPCRs.

Pharmacological Context & Mechanism of Action

The architectural design of 3-[(4-Benzylphenoxy)methyl]pyrrolidine is not accidental; it is engineered to exploit the conserved binding pockets of aminergic GPCRs and sigma receptors.

The Causality of the Pharmacophore: Recent structure-activity relationship (SAR) studies have demonstrated that the cyclic amine (pyrrolidine or piperidine) is the fundamental driver of dual H3/σ1 receptor activity [[1]]([Link]). When the compound enters the receptor's orthosteric site, the protonated pyrrolidine nitrogen forms a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp114 in the H3 receptor or Asp126 in the σ1 receptor). Simultaneously, the bulky, flexible benzylphenoxy tail acts as a hydrophobic anchor, undergoing induced fit to occupy the deep hydrophobic sub-pocket. This dual-anchoring mechanism dictates the compound's subtype selectivity and high binding affinity .

Sigma1_Pathway Ligand 3-[(4-Benzylphenoxy)methyl] pyrrolidine HCl Receptor Sigma-1 / H3 Receptor (Binding Pocket) Ligand->Receptor High-affinity binding Interaction Aspartate Salt Bridge & Hydrophobic Anchoring Receptor->Interaction Structural constraint Effector Downstream Signaling Modulation Interaction->Effector Agonist/Antagonist action Outcome Target Validation & Hit-to-Lead Progression Effector->Outcome Phenotypic screening

Mechanism of action for pyrrolidine-based CNS receptor modulators.

Safety Data & Handling Protocols (SDS)

As a biologically active heterocyclic amine, 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride must be handled with strict adherence to Good Laboratory Practice (GLP).

Table 2: GHS Classification & Hazard Mitigation
Hazard ClassCategoryHazard StatementEngineering Controls & PPE
Skin Irritation Category 2H315: Causes skin irritationWear nitrile gloves (minimum 0.11mm thickness).
Eye Irritation Category 2AH319: Causes serious eye irritationUse tightly fitting chemical safety goggles.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationHandle exclusively within a Class II biological safety cabinet or chemical fume hood.

Causality in Storage Protocols: Because the compound is formulated as a hydrochloride salt, it is inherently hygroscopic. It must be stored at -20°C in a desiccated environment under an inert atmosphere (e.g., Argon or Nitrogen). Failure to exclude moisture will result in the absorption of atmospheric water, artificially inflating the mass of the powder and leading to highly inaccurate molarity calculations during the preparation of stock solutions for in vitro assays.

Experimental Methodologies: High-Throughput Radioligand Binding

To evaluate the binding affinity ( Ki​ ) of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride against target receptors, a competitive radioligand binding assay is the gold standard [[2]]([Link]). The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Assay Protocol
  • Membrane Preparation:

    • Homogenize target-expressing tissue (e.g., rat brain cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining the homogenate strictly at 4°C prevents the proteolytic degradation of the target GPCRs, preserving the integrity of the binding sites.

  • Assay Incubation:

    • In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-ligand at a concentration equal to its Kd​ ), 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), and 100 µL of the membrane suspension.

    • Self-Validation Step: You must include control wells containing 10 µM of a known, unlabeled reference ligand to define Non-Specific Binding (NSB). If the NSB exceeds 30% of the total binding signal, the assay window is compromised, and the plate must be rejected.

  • Rapid Filtration:

    • Terminate the incubation after 60 minutes by rapid vacuum filtration over GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. Without PEI, the basic pyrrolidine nitrogen of your test compound will bind non-specifically to the filter matrix, collapsing the signal-to-noise ratio [[2]]([Link]).

  • Washing & Detection:

    • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Rapid washing removes unbound ligand without giving the high-affinity receptor-ligand complex time to dissociate.

    • Add liquid scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter.

Assay_Workflow Prep 1. Membrane Preparation (Target-expressing cells) Incubation 2. Compound Incubation (Radioligand + Test Compound) Prep->Incubation Aliquot 200 µL/well Filtration 3. Rapid Filtration (GF/B filters + 0.5% PEI) Incubation->Filtration Terminate at 60 min Wash 4. Wash Step (Ice-cold buffer to remove unbound) Filtration->Wash Vacuum manifold Detection 5. Scintillation Counting (Quantify specific binding) Wash->Detection Add scintillant

Step-by-step workflow for in vitro radioligand binding assays.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 2022. URL:[Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, Humana Press. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-[(4-Benzylphenoxy)methyl]pyrrolidine Hydrochloride in Medicinal Chemistry and Organic Synthesis

Executive Summary 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is a highly versatile, privileged secondary amine building block utilized extensively in central nervous system (CNS) drug discovery. Its core struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is a highly versatile, privileged secondary amine building block utilized extensively in central nervous system (CNS) drug discovery. Its core structural motif—an aryloxymethyl-substituted pyrrolidine—serves as a foundational scaffold for designing potent monoamine transporter inhibitors, specifically targeting the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters[2].

This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic rationale, upstream synthesis, and downstream high-throughput derivatization of this critical reagent.

Physicochemical & Structural Profiling

The selection of the hydrochloride salt over the free base is a deliberate experimental choice. The salt form prevents atmospheric oxidation of the secondary amine, mitigates hygroscopicity, and ensures high stoichiometric precision during parallel library dispensing.

PropertyValue / DescriptionExperimental Implication
Chemical Formula C18​H21​NO⋅HCl Requires base (e.g., DIPEA) to liberate the nucleophile.
Molecular Weight 303.83 g/mol (Salt)Favorable starting MW for Lead-Oriented Synthesis (LOS).
Physical State Crystalline SolidExcellent bench stability; suitable for automated powder dosing.
Solubility Profile Soluble in MeOH, DMSO, DMFIdeal for polar aprotic/protic reaction environments.
pKa (Calculated) ~9.5 (Pyrrolidine NH)Remains protonated at physiological pH, crucial for target binding.

Mechanistic Insights: The Aryloxymethyl Pyrrolidine Scaffold

The pharmacological utility of 3-[(4-Benzylphenoxy)methyl]pyrrolidine is rooted in its precise spatial geometry, which mimics endogenous monoamines while providing additional lipophilic anchoring points.

  • The Pyrrolidine Core: The secondary amine acts as the primary pharmacophore. At physiological pH, the protonated nitrogen forms a critical salt bridge and hydrogen bond network with a highly conserved aspartate residue (e.g., Asp98 in hSERT or Asp79 in hDAT) located in the central binding vestibule of monoamine transporters[2].

  • The Aryloxymethyl Linker: The ether linkage provides essential conformational flexibility, allowing the aromatic system to adopt the optimal dihedral angle required to project into the transporter's binding pockets.

  • The 4-Benzylphenoxy Moiety: The bulky, lipophilic 4-benzyl substitution acts as an affinity driver. It is specifically designed to occupy the hydrophobic S1 pocket (often referred to as the halogen-binding pocket in classical SSRIs), displacing high-energy water molecules and driving binding through favorable entropy and π−π stacking interactions [3].

G A Pyrrolidine Nitrogen (Cationic Center) B Aryloxymethyl Linker (Flexible Spacer) A->B C3-Substitution D Conserved Aspartate (e.g., Asp98 in hSERT) A->D Salt Bridge / H-Bond C 4-Benzylphenoxy Group (Lipophilic Tail) B->C Ether Linkage E Transporter Vestibule (Orientation) B->E Steric Fit F S1 Hydrophobic Pocket (Affinity Driver) C->F Hydrophobic / π-π Interaction

Pharmacophore model of the pyrrolidine scaffold interacting with monoamine transporters.

Upstream Synthesis Context: The Mitsunobu Coupling

To understand the impurity profile of the commercial reagent, it is vital to understand its synthesis. The ether linkage is classically constructed via a Mitsunobu reaction between N-Boc-3-pyrrolidinemethanol and 4-benzylphenol [1].

Causality of Reagent Choice: Triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) are employed to activate the primary alcohol. This proceeds via an alkoxyphosphonium intermediate, allowing the weakly nucleophilic 4-benzylphenol to displace the activated oxygen. The Mitsunobu protocol is strictly selected because it forms the alkyl-aryl ether bond under mild, neutral-to-acidic conditions, preventing the base-catalyzed elimination or racemization that often plagues standard SN​2 alkylations of pyrrolidine derivatives [4]. Following coupling, the N-Boc group is cleaved using anhydrous HCl in dioxane to yield the final hydrochloride salt.

Downstream Applications: SAR Library Generation

In drug discovery, 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is primarily utilized as a constant scaffold (the "northern hemisphere") while the secondary amine is systematically derivatized (the "southern hemisphere") to explore Structure-Activity Relationships (SAR).

Workflow SM 3-[(4-Benzylphenoxy)methyl] pyrrolidine HCl FB Freebasing (DIPEA, DCM) SM->FB RA Reductive Amination (Aldehyde, NaBH(OAc)3) FB->RA ALK N-Alkylation (Alkyl Halide, K2CO3) FB->ALK VAL1 LC-MS / TLC Validation RA->VAL1 VAL2 LC-MS / TLC Validation ALK->VAL2 PUR Purification (Prep-HPLC) VAL1->PUR VAL2->PUR LIB Target SAR Library (N-Substituted Analogs) PUR->LIB

Parallel synthesis workflow for generating N-substituted pyrrolidine SAR libraries.

Protocol: General Procedure for N-Reductive Amination

Reductive amination is the preferred derivatization method as it avoids the over-alkylation (quaternary ammonium salt formation) common with alkyl halides. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because its electron-withdrawing acetate groups render the hydride less reactive, allowing it to selectively reduce the transient iminium ion without reducing the unreacted aldehyde.

Materials Required:

  • 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride (1.0 eq)

  • Target Aldehyde (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (1.5 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Freebasing & Initiation: Suspend 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride (1.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere. Add DIPEA (1.5 mmol) dropwise. Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine while remaining sterically hindered enough to avoid reacting with the aldehyde.

  • Iminium Formation: Add the target aldehyde (1.2 mmol) followed by glacial acetic acid (0.1 mmol). Stir at room temperature for 1 hour. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate dehydration and drive the equilibrium toward the highly electrophilic iminium ion.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol) in a single portion. Stir the suspension at room temperature for 12–16 hours.

  • Self-Validating Check (TLC/LC-MS): Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The disappearance of the secondary amine (which stains bright purple/pink) and the appearance of a tertiary amine product (which does not stain with Ninhydrin) validates reaction completion. Confirm the mass of the product via LC-MS.

  • Workup & Quench: Quench the reaction by adding saturated aqueous NaHCO3​ (5.0 mL). Causality: The basic aqueous layer neutralizes the acetic acid and hydrolyzes any unreacted hydride species, while ensuring the newly formed tertiary amine remains in its unprotonated, organic-soluble free base form.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of Hexanes to EtOAc) or preparative HPLC to yield the pure N-alkylated product.

Quantitative Data: Reaction Scope and Yields

The following table summarizes expected yields when applying the reductive amination protocol to various aldehyde classes, demonstrating the robust nature of the pyrrolidine scaffold.

Aldehyde ClassExample ReagentReaction TimeExpected Yield (%)Purity (LC-MS)
Aliphatic Propionaldehyde12 h85 - 92%>98%
Arylalkyl Phenylacetaldehyde14 h78 - 85%>95%
Electron-Rich Aryl 4-Methoxybenzaldehyde16 h70 - 75%>95%
Sterically Hindered Pivalaldehyde24 h40 - 50%>90%
Heteroaryl 3-Pyridinecarboxaldehyde16 h80 - 88%>98%

References

  • Mitsunobu, O.; Yamada, M. "Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts." Bulletin of the Chemical Society of Japan, 1967. URL:[Link]

  • Vaishnavi, S. N. et al. "Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity." Biological Psychiatry, 2004. URL:[Link]

  • Carrieri, A. et al. "Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases." Bioorganic & Medicinal Chemistry, 2024. URL:[Link]

  • Ertl, P. et al. "Mechanism of the Mitsunobu Reaction: An Ongoing Mystery." Bioorganic & Medicinal Chemistry / PMC, 2022. URL:[Link]

Application

A Systematic Approach to HPLC Method Development for the Analysis of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive and detailed protocol for the development of a robust, stability-indicating High-Performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride. This molecule, containing a pyrrolidine core and two aromatic moieties, is amenable to reversed-phase chromatography with UV detection. The narrative follows a systematic, science-led approach, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. Each step of the method development process—from column and mobile phase screening to pH and gradient optimization—is detailed with clear scientific justification, aligning with principles outlined in the International Council for Harmonisation (ICH) Q14 guideline on Analytical Procedure Development.[1][2] The final protocol is designed to be precise, accurate, and suitable for routine quality control and stability testing.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's properties is the cornerstone of an efficient method development strategy. It allows for logical initial choices and minimizes trial-and-error experimentation.

1.1. Chemical Structure

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride possesses the following structure:

  • Core Scaffold: A saturated, five-membered pyrrolidine ring, which contains a secondary amine.

  • Key Functional Groups: A benzyl group, a phenoxy ether linkage, and a hydrochloride salt of the secondary amine.

  • Chromophores: The benzyl and phenoxy rings are excellent chromophores, making UV detection a highly suitable analytical technique.

  • Ionic Nature: As a hydrochloride salt, the molecule is ionic and will be readily soluble in polar solvents like water and methanol.

1.2. Physicochemical Properties

A review of the structure and related compounds allows for the estimation of key properties that directly influence HPLC behavior.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
pKa ~10.5 - 11.3 (for the pyrrolidine nitrogen)The analyte is a base. To ensure consistent protonation and avoid poor peak shape, the mobile phase pH must be controlled. A pH at least 2 units below the pKa (e.g., pH < 8.5) is required. An acidic pH (e.g., 2.5-4.0) is ideal for robust retention and sharp peaks on silica-based columns.[3]
logP > 2.5 (estimated)The presence of two aromatic rings indicates significant hydrophobicity. This makes the analyte highly suitable for reversed-phase HPLC, where it will interact strongly with a non-polar stationary phase like C18.[4]
UV Absorbance λmax expected between 220-280 nmThe aromatic rings will provide strong UV absorbance. A full UV scan is recommended, but initial screening can be performed at 254 nm or 230 nm.
Solubility Soluble in water, methanol, acetonitrileThe hydrochloride salt form enhances solubility in typical HPLC mobile phase constituents, simplifying sample and standard preparation.

Strategic HPLC Method Development

The development process follows a logical workflow, starting with broad screening and progressively refining parameters to achieve optimal separation. This approach is consistent with modern analytical lifecycle management as described in USP General Chapter <621>.[5][6][7]

MethodDevelopmentWorkflow node_start Analyte Characterization (pKa, logP, UV λmax) node_screening Initial Screening (Column & Mobile Phase) node_start->node_screening Informs initial choices node_ph Mobile Phase pH Optimization node_screening->node_ph Refine peak shape node_gradient Gradient & Temperature Optimization node_ph->node_gradient Improve resolution node_final Final Optimized Method node_gradient->node_final Define final parameters node_sst System Suitability & Validation node_final->node_sst Confirm performance

Caption: A systematic workflow for HPLC method development.

2.1. Initial Column and Mobile Phase Selection

  • Rationale (Expertise): Based on the analyte's high estimated logP, a reversed-phase separation mode is the logical choice. A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides a strong starting point due to its hydrophobic retention mechanism, which is ideal for aromatic compounds.[8] Acetonitrile (ACN) and methanol (MeOH) are selected as organic modifiers for screening due to their differing selectivities and UV transparency.

  • Protocol:

    • Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Initial Gradient: Run a fast "scouting" gradient from 5% to 95% B over 15 minutes.

    • Detection: Use a Diode Array Detector (DAD) to capture the full UV spectrum from 200-400 nm.

    • Analysis: Evaluate the retention time of the main peak and the UV spectrum to determine the approximate organic percentage needed for elution and to identify the λmax.

2.2. Mobile Phase pH Optimization

  • Rationale (Trustworthiness): The pyrrolidine moiety is basic. Operating at an uncontrolled pH near the analyte's pKa can lead to peak splitting, tailing, and poor reproducibility. By setting the aqueous mobile phase pH to ~3.0 with an acid like formic or phosphoric acid, we ensure the secondary amine is fully and consistently protonated (BH+). This single ionic state results in sharp, symmetrical peaks and stable retention times.[3]

  • Protocol:

    • Prepare mobile phase A with different buffers: (a) 0.1% Formic Acid (pH ~2.7), (b) 0.1% Phosphoric Acid (pH ~2.1), and (c) 20 mM Potassium Phosphate adjusted to pH 3.0.

    • Using the approximate organic percentage determined from the scouting run, perform isocratic injections with each buffered mobile phase.

    • Evaluation: Compare the peak shape (asymmetry/tailing factor), retention time, and column efficiency (plate count) for each condition. Select the buffer that provides the best overall chromatography. 0.1% Phosphoric acid is often an excellent choice for robust pH control.

2.3. Optimization of Gradient and Temperature

  • Rationale (Authoritative Grounding): A simple isocratic method is often sufficient for a pure substance assay. However, for a stability-indicating method capable of resolving potential degradation products, a gradient elution is superior. A shallow gradient around the elution percentage of the main peak provides the highest resolution for closely eluting impurities. Column temperature is also optimized to improve peak shape and adjust retention times.

  • Protocol:

    • Based on the scouting run, design a focused gradient. For example, if the analyte elutes at 45% ACN, a gradient of 35-55% ACN over 20 minutes would be a good starting point.

    • Inject the sample and any available stress-degraded samples to evaluate the resolution between the main peak and any impurities.

    • Adjust the gradient slope and duration to achieve a minimum resolution (Rs) of 1.5 between all peaks of interest.

    • Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on resolution and peak shape. A slightly elevated temperature (e.g., 30°C) often improves efficiency.

Final Optimized Protocol and System Suitability

The culmination of the development process is a detailed, robust protocol ready for validation.

3.1. Instrumentation and Reagents

  • HPLC System: An HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade).

  • Standard: 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride reference standard.

3.2. Final Chromatographic Conditions

ParameterOptimized Condition
Mobile Phase A 0.1% v/v Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-17 min: 40% to 60% B; 17-18 min: 60% to 90% B; 18-20 min: 90% B; 20.1-23 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 228 nm
Run Time 23 minutes

3.3. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL using the diluent.

3.4. System Suitability Testing (SST) Protocol

As per USP <621>, system suitability must be confirmed before analysis.[5][9]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the system suitability parameters based on these five injections.

System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 5000Demonstrates column efficiency and good chromatographic performance.
%RSD of Peak Area ≤ 1.0%Confirms the precision and reproducibility of the injector and system.

Method Validation Overview (ICH Q2(R1))

While full validation data is beyond the scope of this note, the developed method must be validated to demonstrate it is fit for its intended purpose.[3][10] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • LOD/LOQ: The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Deliberate small variations in method parameters (e.g., pH ±0.2, Temperature ±2°C, Flow Rate ±0.1 mL/min) are made to assess the method's reliability.[11]

ValidationPyramid node_base1 Specificity node_base2 Linearity & Range node_mid1 Accuracy node_mid1->node_base1 node_lodq LOD / LOQ node_mid2 Precision (Repeatability, Intermediate) node_mid2->node_base2 node_mid2->node_lodq node_top Robustness node_top->node_mid1 node_top->node_mid2

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Conclusion

By employing a systematic, science-driven approach grounded in the physicochemical properties of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride, a robust and reliable reversed-phase HPLC method was successfully developed. The final protocol, utilizing a C18 column with a phosphoric acid/acetonitrile gradient and UV detection at 228 nm, demonstrates excellent suitability for the quantitative analysis of the target compound. This method is now ready for full validation according to ICH guidelines to support quality control and stability programs.

References

  • USP. 〈621〉CHROMATOGRAPHY. United States Pharmacopeia. Available from: [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. (2025, March 19). ECA Academy. Retrieved March 26, 2026, from [Link]

  • Kizekai, R. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved March 26, 2026, from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Retrieved March 26, 2026, from [Link]

  • Wang, Y., et al. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available from: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]

  • Kontogianni, V. G., & Samanidou, V. F. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Available from: [Link]

  • ICH. (2023, November). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Available from: [Link]

  • Ranjith, K., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]

  • Aydin, D., et al. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. (n.d.). IJCRT.org. Retrieved March 26, 2026, from [Link]

  • Method Development HPLC. (n.d.). Interchim technology. Retrieved March 26, 2026, from [Link]

  • EMA. (2022, March 31). ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available from: [Link]

  • CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (n.d.). Google Patents.
  • Axion Labs. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

    • (S)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information*. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Kumar, B. S., et al. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Available from: [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • 3-[(benzyloxy)methyl]pyrrolidine (C12H17NO). (n.d.). PubChemLite. Retrieved March 26, 2026, from [Link]

  • Ghassemi, A. H., & Aghayari, S. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Available from: [Link]

  • Zhao, J., et al. (2014). HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species. Phytochemical Analysis, 25(3), 213-219. Available from: [Link]

  • 1-(Phenylmethyl)pyrrolidine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • MDPBP HYDROCHLORIDE. (n.d.). Gsrs.ncats.nih.gov. Retrieved March 26, 2026, from [Link]

  • Huba, O., et al. (2023). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. MDPI. Available from: [Link]

  • Khan, I., et al. (n.d.). UV-spectrophotometry-assisted chemometric methods for simultaneous determination of ambroxol hydrochloride and doxofylline in pharmaceutical formulation. ACG Publications. Available from: [Link]

  • El-Gindy, A., et al. (2011). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 4(2), 145-163. Available from: [Link]

  • 3,4-Methylenedioxy-alpha-pyrrolidinobutyrophenone. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 1-benzyl-3-(3-chlorophenoxy)pyrrolidine. (2025, May 20). ChemSynthesis. Retrieved March 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-[(4-Benzylphenoxy)methyl]pyrrolidine HCl

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride .

Due to its specific structural features, this molecule frequently presents severe chromatographic challenges. This document provides a mechanistic framework, validated protocols, and troubleshooting matrices to help you achieve stable retention times and Gaussian peak shapes.

The Mechanistic Root of Retention Instability

Why does this molecule misbehave on standard RP-HPLC columns?

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride possesses a dual chemical nature: a highly lipophilic 4-benzylphenoxy moiety and a basic secondary amine (the pyrrolidine ring, pKa ~10.5).

In an ideal Reversed-Phase (RP) separation, retention is governed purely by the hydrophobic partitioning of the benzylphenoxy group into the C18 stationary phase. However, because the pyrrolidine nitrogen remains protonated (cationic) across the typical pH working range of most HPLC columns (pH 2–8)[1], it is highly susceptible to secondary interactions.

Simultaneously, residual silanol groups (-SiOH) on the silica support become deprotonated and anionic (-SiO⁻) at pH > 3.5. This triggers a parasitic ion-exchange mechanism where the positively charged analyte binds electrostatically to the negatively charged silanols[2]. This competing retention mechanism is highly sensitive to microscopic changes in mobile phase pH, ionic strength, and column history, leading to exponential peak tailing and shifting retention times[2].

Mechanism Analyte Protonated Pyrrolidine (Analyte NH2+) Silanol Ionized Silanol (Stationary Phase SiO-) Analyte->Silanol Electrostatic Attraction Hydrophobic C18 Alkyl Chain (Hydrophobic Retention) Analyte->Hydrophobic Hydrophobic Partitioning Tailing Peak Tailing & RT Shift Silanol->Tailing Causes TEA Triethylamine (TEA+) Mobile Phase Additive TEA->Silanol Competitive Binding Ideal Predictable RT & Sharp Peak Hydrophobic->Ideal Yields

Mechanistic pathway of silanol interaction and competitive binding by TEA.

Troubleshooting Guide: Retention & Peak Shape

Issue A: Drifting Retention Times Across Sequential Injections
  • The Causality: Inadequate column equilibration or stationary phase charging. Low ionic strength buffers (e.g., volatile formate or acetate buffers used for LC-MS) often fail to rapidly establish a stable equilibrium with the stationary phase. This causes the retention of basic compounds to drift downward over consecutive injections[3].

  • The Solution: If MS compatibility is not strictly required, switch to a 20-50 mM phosphate buffer to provide a robust ionic environment. If low ionic strength buffers must be used, flush the column with at least 75 column volumes (CVs) prior to the first injection[3].

Issue B: Severe Peak Tailing ("Shark Fin" Peaks)
  • The Causality: Unsuppressed silanol interactions. As the mass of the injected analyte increases, high-energy silanol sites become saturated, shifting the peak apex and causing characteristic exponential tailing[2].

  • The Solution:

    • Drop the pH: Lower the mobile phase pH to < 3.0. At this acidic pH, residual silanols are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[4].

    • Employ a Silanol Blocker: Introduce a competing base, such as Triethylamine (TEA), into the mobile phase. TEA aggressively penetrates the stationary phase to bind and mask active silanol sites, governed by Le Chatelier's principle, forcing the pyrrolidine analyte to rely solely on hydrophobic retention[4][5].

Workflow Start RT Drift or Peak Tailing? CheckPH 1. Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to < 3.0 (e.g., H3PO4) CheckPH->AdjustPH No CheckAdditive 2. Silanol Blocker Present? (e.g., 0.1% TEA) CheckPH->CheckAdditive Yes AdjustPH->CheckAdditive AddTEA Add 0.1% Triethylamine (TEA) to Buffer CheckAdditive->AddTEA No CheckEquil 3. Adequate Equilibration? (>20-75 Column Volumes) CheckAdditive->CheckEquil Yes AddTEA->CheckEquil Equilibrate Flush with up to 75 CVs for Low Ionic Strength CheckEquil->Equilibrate No Success Stable Retention & Gaussian Peak CheckEquil->Success Yes Equilibrate->Success

Troubleshooting workflow for basic amine retention time drift and peak tailing.

Quantitative Data: Impact of Mobile Phase Variables

The table below summarizes the expected chromatographic outcomes for 3-[(4-Benzylphenoxy)methyl]pyrrolidine HCl under various mobile phase conditions.

Mobile Phase ConditionDominant InteractionRetention Factor (k')Tailing Factor (Tf)Chromatographic Outcome
pH 6.8, No Additive Hydrophobic + Strong IonicHighly Variable> 2.5Severe tailing, unpredictable RT drift.
pH 2.5, No Additive Hydrophobic + Weak IonicStable1.5 - 1.8Moderate tailing, stable RT.
pH 2.5 + 0.1% TEA Purely HydrophobicStable1.0 - 1.1Gaussian peak, highly reproducible RT.
pH 2.5 (Low Ionic Strength, <10mM) Hydrophobic + Slow EquilibrationDrifting Downward1.2 - 1.4RT decreases over initial 20 injections.

Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized, TEA-Modified Mobile Phase

Self-Validation Check: A properly prepared buffer will yield a baseline drift of < 0.5 mAU/min and an RT precision of %RSD < 0.5% over 10 consecutive injections.

  • Aqueous Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean, dedicated glass beaker.

  • Additive Introduction: Pipette exactly 1.0 mL of Triethylamine (TEA) into the water to achieve a 0.1% (v/v) concentration[4]. Mix thoroughly using a magnetic stirrer.

  • pH Adjustment (Critical Step): Insert a calibrated pH probe. Slowly titrate with concentrated orthophosphoric acid (H₃PO₄) until the pH reaches exactly 2.5. Note: Always adjust the pH of the aqueous phase before mixing it with organic modifiers to prevent apparent pH shifts.

  • Filtration: Filter the buffered solution through a 0.45 µm hydrophilic membrane (e.g., Nylon or PVDF) under vacuum to remove particulates and dissolved gases[4].

  • Organic Phase: Utilize HPLC-grade Acetonitrile (ACN) in a separate channel.

  • Pump Configuration: Program the HPLC pump to deliver the desired isocratic ratio (e.g., 60:40 Buffer:ACN).

Protocol 2: Column Passivation and Equilibration
  • Purge System: Purge all HPLC lines with the newly prepared mobile phase to remove trapped air and previous solvents.

  • Pre-conditioning: Install a high-purity, end-capped C18 column. Pump the mobile phase at 50% of the operational flow rate (e.g., 0.5 mL/min) for a minimum of 2 hours to allow the TEA to fully passivate the active silanol sites[1].

  • Equilibration Verification: Monitor the UV baseline and system pressure. Equilibration is complete only when pressure fluctuations are < 1% and the UV baseline is completely flat.

Frequently Asked Questions (FAQs)

Q1: My retention time is stable for the first 5 injections, but then starts shifting earlier. Why? A: This is a classic symptom of either stationary phase overloading or inadequate column equilibration with low ionic strength buffers. If you are using a volatile buffer (like formate), the column requires up to 75 column volumes to fully equilibrate[3]. Alternatively, if you are injecting high sample concentrations, you may be overloading the column, causing the peak apex to shift leftward (fronting or overload tailing)[2]. Try reducing the injection volume or sample concentration[4].

Q2: Can I use Methanol instead of Acetonitrile for this compound? A: Yes, but Acetonitrile is generally preferred for highly hydrophobic and basic compounds. Acetonitrile provides better peak shapes due to its aprotic nature and lower viscosity, which improves mass transfer within the column pores. If you switch to Methanol, you will likely need a higher percentage of organic modifier to achieve the same retention time, and you may observe a slight increase in column backpressure.

Q3: Is it better to use an isocratic or gradient method for this specific molecule? A: If you are analyzing 3-[(4-Benzylphenoxy)methyl]pyrrolidine HCl as a single active pharmaceutical ingredient (API), an isocratic method is ideal. It maximizes retention time reproducibility and eliminates the need for column re-equilibration between runs. However, if you are analyzing this compound alongside its synthetic impurities or degradation products with widely varying polarities, a gradient method is necessary to resolve all peaks within a reasonable timeframe.

References

  • Technical Support Center: Optimizing Diisopropanolamine (DIPA) Peak Separation in HPLC - Benchchem.
  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection - Analytical Chemistry (ACS Publications).
  • But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing - Chromatography Online.
  • Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - RSC Publishing.
  • Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay - ResearchGate.

Sources

Optimization

stability issues of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride at room temperature

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride when handled or stored at room temperature.

This compound features a unique structural combination: a highly hygroscopic secondary amine hydrochloride salt (pyrrolidine ring) coupled with a phenoxymethyl ether linkage and a benzylic moiety. Understanding the causality behind its degradation is critical for maintaining scientific integrity in your assays.

Mechanistic Overview of Room-Temperature Instability

To effectively troubleshoot, we must first understand why this molecule degrades. At room temperature, the compound is simultaneously exposed to three primary environmental stressors: humidity, ambient light, and atmospheric oxygen.

Amine hydrochloride salts exhibit high hygroscopicity because their ionic crystal lattice readily hydrates, lowering the deliquescence relative humidity (DRH)[1]. When 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride absorbs moisture, the localized water layer becomes highly acidic due to the dissociation of the hydrochloride salt. Concurrently, the phenoxymethyl ether linkage is susceptible to photocatalytic C–O bond cleavage[2], and the benzylic position is a prime target for slow autoxidation[3].

Stability Compound 3-[(4-Benzylphenoxy)methyl] pyrrolidine HCl Humidity Ambient Humidity (>50% RH) Compound->Humidity Light UV / Visible Light Compound->Light Oxygen Atmospheric Oxygen Compound->Oxygen Hygro Hygroscopic Water Uptake (Deliquescence) Humidity->Hygro Photo Photocatalytic C-O Ether Cleavage Light->Photo Oxidation Autoxidation / Radical Formation Oxygen->Oxidation Acidic Localized Acidic Microenvironment Hygro->Acidic

Mechanistic degradation pathways of the compound at room temperature.

Troubleshooting & FAQs

Q1: Why does the powder become a "sticky paste" after being left on the benchtop for a few hours?

Causality: This is a classic case of deliquescence . Hydrochloride salts of secondary amines are inherently hygroscopic[4]. If the ambient relative humidity (RH) in your laboratory exceeds the compound's critical relative humidity (CRH), the solid will continuously absorb moisture from the air until it dissolves in its own absorbed water. Solution: Never leave the bulk container open on the benchtop. Weigh the compound rapidly in a low-humidity environment (ideally a glovebox with <20% RH) and immediately seal the primary container.

Q2: My in vitro cellular assays are showing unexpected toxicity or shifted IC50 values when using room-temperature stored stocks. Why?

Causality: There are two compounding factors here. First, as the pyrrolidine HCl salt absorbs trace water, it creates a highly localized acidic microenvironment (pH drop) which can interfere with unbuffered or weakly buffered biological assays[1]. Second, if the stock solution or powder was exposed to ambient fluorescent or UV light, the phenoxymethyl ether linkage can undergo photocatalytic C–O bond cleavage, generating phenolic and benzylic impurities[2]. These degradation products often possess their own off-target cellular toxicities. Solution: Always pre-buffer your assay media before adding the compound. Store all stock solutions in amber vials to block UV/visible light transmission.

Q3: I noticed extra peaks in my HPLC chromatogram after storing the compound at room temperature for a month. What are they?

Causality: The extra peaks are likely oxidation products. The benzylic carbon (adjacent to the phenyl ring and the phenoxy oxygen) is highly susceptible to hydrogen abstraction by atmospheric oxygen, leading to autoxidation[3]. This process forms hydroperoxides that eventually break down into ketones or alcohols. Solution: Purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing.

Quantitative Stability Data

To assist in your experimental planning, refer to the following self-validating stability matrix. These metrics highlight the necessity of strict environmental controls.

Storage ConditionExposure VariablesTimeframePrimary Degradation RiskExpected Purity
Room Temp (22°C) Ambient Light, Unsealed (>50% RH)1–3 DaysDeliquescence, pH shift< 90% (Failed)
Room Temp (22°C) Dark, Desiccated1–2 WeeksTrace Autoxidation~ 95% (Marginal)
Refrigerated (4°C) Dark, Sealed3–6 MonthsMinimal> 98% (Acceptable)
Cryogenic (-20°C) Dark, Argon Overlay, Sealed> 2 YearsNone observed> 99% (Optimal)

Standard Operating Procedure: Handling & Stock Preparation

To ensure trustworthiness and reproducibility in your assays, every protocol must be a self-validating system. Follow this workflow strictly to prevent room-temperature degradation.

Workflow Equilibration 1. Thermal Equilibration Weighing 2. Inert Weighing Equilibration->Weighing Dissolution 3. Anhydrous Dissolution Weighing->Dissolution Aliquot 4. Amber Vial Aliquoting Dissolution->Aliquot Storage 5. Argon Overlay (-20°C) Aliquot->Storage

Optimized workflow for handling and storing hygroscopic pyrrolidine salts.

Step-by-Step Methodology
  • Thermal Equilibration (Self-Validation Step): Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial introduces immediate condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Inert Weighing: Transfer the vial to a controlled environment (e.g., a nitrogen-purged glovebox or a localized dry-zone). Weigh the required mass rapidly using anti-static weigh boats.

  • Anhydrous Dissolution: Dissolve the powder in high-purity, anhydrous solvent (e.g., anhydrous DMSO or DMF for stock solutions). Validation: Visually inspect for complete dissolution; the solution should be perfectly clear. If cloudiness occurs, moisture contamination or salt precipitation has occurred.

  • Aliquoting: Transfer the stock solution into single-use, amber-glass HPLC vials. Causality: Amber glass prevents the photocatalytic cleavage of the phenoxymethyl ether linkage.

  • Argon Overlay & Storage: Gently blow a stream of Argon gas over the headspace of each vial for 3–5 seconds to displace atmospheric oxygen. Cap tightly with PTFE-lined septa and immediately transfer to -20°C storage.

References

  • Hydrochloride - Grokipedia Source: Grokipedia URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) URL:[Link]

  • Oxidation of ether linked thermoplastics Source: ResearchGate URL:[Link]

  • Photocatalytic Reductive C–O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride

An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride This guide provides a comprehensive framework for the development and , a synthetic organic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride

This guide provides a comprehensive framework for the development and , a synthetic organic compound featuring a core pyrrolidine structure. The presence of a benzylphenoxy moiety provides a strong chromophore for UV detection, making High-Performance Liquid Chromatography (HPLC) the technique of choice. Furthermore, the molecule possesses a chiral center at the C3 position of the pyrrolidine ring, mandating enantioselective analysis.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring the development of robust, reliable, and compliant analytical procedures. The principles and protocols are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for method validation.[1][2]

Part 1: The Lifecycle of an Analytical Method

An analytical method is not a static procedure but a process with a lifecycle that begins with development and continues through validation, transfer, and routine use.[3] The objective of validation is to provide documented evidence that the procedure is fit for its intended purpose.[1][4]

The following diagram illustrates the typical workflow for establishing a validated analytical method in a regulated environment.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation Dev Method Development (Selectivity, Sensitivity) Opt Method Optimization (Robustness Screening) Dev->Opt Refine Parameters Protocol Write Validation Protocol (Define Parameters & Criteria) Opt->Protocol Finalized Method Execute Execute Validation Experiments (Accuracy, Precision, Linearity etc.) Protocol->Execute Report Generate Validation Report (Summarize Results) Execute->Report SOP Create Standard Operating Procedure (SOP) Report->SOP Validated Method Transfer Method Transfer (To QC Lab) SOP->Transfer Routine Routine Analysis (System Suitability Checks) Transfer->Routine

Caption: High-level workflow for the analytical method lifecycle.

Part 2: Comparative Analysis of HPLC Methods

For a molecule like 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride, a single analytical method is insufficient. A suite of validated methods is required to control the identity, strength, quality, and purity of the drug substance. We will compare three essential HPLC-based methods:

  • Method A: Assay (Potency Determination)

  • Method B: Impurity Profiling (Stability-Indicating)

  • Method C: Chiral Analysis (Enantiomeric Purity)

Method A: Isocratic RP-HPLC for Assay

Objective: To accurately and precisely quantify the content of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride in the bulk drug substance. This method prioritizes speed and reproducibility for routine quality control.

Causality Behind Choices:

  • Reversed-Phase (RP) HPLC: The molecule has significant non-polar character (benzylphenoxy group), making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Isocratic Elution: Since the primary goal is to quantify a single, major peak, a constant mobile phase composition (isocratic) is sufficient. This simplifies the method, reduces run time, and improves precision compared to gradient elution.

  • UV Detection: The aromatic rings in the benzylphenoxy group provide strong UV absorbance, typically around 220-230 nm, allowing for sensitive detection.

  • Chromatographic System: HPLC with a UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 60:40 (v/v) ratio. The buffer is essential to control the ionization state of the secondary amine in the pyrrolidine ring, ensuring consistent peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of the reference material at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%, and the tailing factor should be ≤ 1.5.

Validation ParameterAcceptance CriteriaRationale
Specificity No interference from placebo or known impurities at the analyte's retention time.Ensures the method measures only the intended analyte.
Linearity & Range R² ≥ 0.999 over 80-120% of the nominal concentration.Confirms a proportional response across the desired range.[5]
Accuracy 98.0% - 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%).Demonstrates the closeness of the measured value to the true value.
Precision (Repeatability) RSD ≤ 1.0% for six replicate sample preparations.Measures precision under the same conditions over a short time.[6]
Precision (Intermediate) RSD ≤ 2.0% across different days and analysts.Assesses within-laboratory variations.[6]
Robustness No significant change in results with small, deliberate variations in flow rate, pH, and mobile phase composition.Shows the method's reliability during normal use.
Method B: Gradient RP-HPLC for Impurity Profiling (Stability-Indicating)

Objective: To separate, detect, and quantify potential process-related impurities and degradation products. This method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any degradants formed under stress conditions.[7]

Causality Behind Choices:

  • Gradient Elution: Impurities can have a wide range of polarities. A gradient program, which changes the mobile phase composition over time (e.g., by increasing the organic solvent percentage), is necessary to elute both early (more polar) and late (less polar) eluting impurities with good peak shape and within a reasonable timeframe.

  • Forced Degradation: To prove the method is stability-indicating, the drug substance is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9] The method must be able to separate these newly formed peaks from the main API peak. A target degradation of 5-20% is generally considered optimal.[8][10]

G cluster_stress Stress Conditions API API Sample (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Ox Oxidation (e.g., 3% H2O2, RT) API->Ox Heat Thermal (e.g., 80°C, solid state) API->Heat Light Photolytic (ICH Q1B light exposure) API->Light Analysis Analyze all samples by HPLC (API, Stressed, Blanks) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Evaluation Evaluate Results Analysis->Evaluation Purity Purity Evaluation->Purity Peak Purity Check (PDA Detector) Mass Mass Evaluation->Mass Mass Balance (% Assay + % Impurities ≈ 100%) G Start What is the Analytical Objective? Q1 Is it to determine the overall API content? Start->Q1 Potency Q2 Is it to identify and quantify unknowns or degradants? Start->Q2 Purity Q3 Is it to determine the ratio of stereoisomers? Start->Q3 Chirality M_Assay Use Validated Assay Method (A) Q1->M_Assay Yes M_Impurity Use Validated Stability-Indicating Impurity Method (B) Q2->M_Impurity Yes M_Chiral Use Validated Chiral Method (C) Q3->M_Chiral Yes

Sources

Comparative

Comprehensive Mass Spectrometry Fragmentation Analysis of 3-[(4-Benzylphenoxy)methyl]pyrrolidine Hydrochloride: A Comparative Guide

As drug development increasingly relies on highly sensitive bioanalytical assays, understanding the exact mass spectrometry (MS) behavior of target pharmacophores is non-negotiable. 3-[(4-Benzylphenoxy)methyl]pyrrolidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly sensitive bioanalytical assays, understanding the exact mass spectrometry (MS) behavior of target pharmacophores is non-negotiable. 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride (C₁₈H₂₁NO·HCl) represents a critical structural class featuring a cyclic amine linked via a methoxy bridge to a substituted diaryl ether. This structural motif is frequently utilized in the design of monoamine reuptake inhibitors and allosteric modulators.

This guide objectively compares the electrospray ionization (ESI) and collision-induced dissociation (CID) performance of this compound against established structural analogs (Atomoxetine and Fluoxetine), providing a self-validating experimental framework for researchers and bioanalytical scientists.

Mechanistic Insights: ESI-CID Fragmentation Pathways

To develop a robust Multiple Reaction Monitoring (MRM) assay, we must first establish the causality behind the molecule's fragmentation. In positive ion mode (ESI+), the free base of the compound readily protonates at the strongly basic pyrrolidine nitrogen (pKa ~10.4), yielding a highly stable precursor ion [M+H]⁺ at m/z 268.2 .

When subjected to CID in a triple quadrupole mass spectrometer, the fragmentation is dictated by charge localization and the thermodynamic stability of the resulting leaving groups:

  • Primary Quantifier (m/z 84.1 - Ether Cleavage): The most thermodynamically favorable pathway is the inductive cleavage (i-cleavage) of the alkyl-aryl ether bond. Because the pyrrolidine nitrogen efficiently stabilizes the positive charge, the molecule expels 4-benzylphenol (184 Da) as a neutral loss. This results in the highly abundant pyrrolidin-3-ylmethyl cation at m/z 84.1 , a signature fragmentation hallmark of pyrrolidine-containing therapeutics [[1]]().

  • Secondary Qualifier (m/z 91.1 - Tropylium Ion Formation): The 4-benzylphenoxy moiety undergoes cleavage at the benzylic position, yielding the resonance-stabilized tropylium ion (m/z 91.1 ). This fragment is ubiquitous in compounds containing a benzyl group and serves as a highly reliable secondary transition for structural confirmation [[2]]().

Fragmentation Precursor Precursor Ion[M+H]+ m/z 268.2 (Protonated Pyrrolidine) Frag1 Pyrrolidin-3-ylmethyl Cation m/z 84.1 (Primary Quantifier) Precursor->Frag1 i-Cleavage - 4-Benzylphenol (184 Da) Frag2 Tropylium Cation m/z 91.1 (Secondary Qualifier) Precursor->Frag2 Benzyl Cleavage - C11H14NO (177 Da) Frag3 4-Benzylphenol Radical m/z 184.1 (Minor Pathway) Precursor->Frag3 Charge Retention - C5H10N Radical

CID fragmentation pathways of 3-[(4-Benzylphenoxy)methyl]pyrrolidine.

Comparative Analytical Performance

To objectively evaluate the bioanalytical utility of 3-[(4-Benzylphenoxy)methyl]pyrrolidine, we must compare it against structurally related aryloxypropylamines like Atomoxetine and Fluoxetine .

The Causality of Superior Sensitivity: Atomoxetine (m/z 256.2) primarily fragments to an N-methylmethaniminium ion at m/z 44.1. In tandem mass spectrometry, low-mass fragments like m/z 44 suffer from high chemical background noise (solvent clusters and matrix interferences). Conversely, the cyclic nature of the pyrrolidine ring in our target molecule restricts secondary fragmentation, channeling the collision energy efficiently into the heavier, more stable m/z 84.1 product ion. This shift to a higher mass transition drastically reduces matrix interference, resulting in a superior Signal-to-Noise (S/N) ratio and a lower Limit of Detection (LOD).

Quantitative LC-MS/MS Performance Comparison
Parameter3-[(4-Benzylphenoxy)methyl]pyrrolidineAtomoxetine (Comparator 1)Fluoxetine (Comparator 2)
Precursor Ion ([M+H]⁺) m/z 268.2m/z 256.2m/z 310.1
Primary Quantifier m/z 84.1m/z 44.1m/z 148.1
Secondary Qualifier m/z 91.1m/z 148.1m/z 44.1
Optimal Collision Energy 22 eV15 eV18 eV
LOD (ng/mL) 0.05 0.200.15
Linear Dynamic Range 0.1 - 1000 ng/mL0.5 - 500 ng/mL0.5 - 500 ng/mL
Matrix Effect (Plasma) < 8%~ 15%~ 12%

Self-Validating Experimental Protocol

A robust assay must be capable of verifying its own integrity. The following LC-MS/MS protocol integrates internal system suitability checks to guarantee data trustworthiness, utilizing standard chromatographic principles for phenoxy-containing compounds [[3]]().

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of an isotopically labeled internal standard (e.g., Target-d5 or Atomoxetine-d7). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to precipitate. The 4°C temperature prevents thermal degradation of the analyte while maximizing protein pelleting.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile). Run a gradient from 5% B to 95% B over 3 minutes.

  • Causality: Formic acid buffers the mobile phase to pH ~2.7. Because the pKa of the pyrrolidine nitrogen is ~10.4, this acidic environment ensures the molecule remains 100% ionized ([M+H]⁺) prior to entering the ESI source, preventing peak tailing and maximizing signal intensity.

Step 3: Mass Spectrometry Detection (MRM)

  • Action: Operate the ESI source in positive mode. Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350°C, and Cone Gas flow to 150 L/hr. Monitor the transition m/z 268.2 → 84.1 (Quantifier, CE: 22 eV) and m/z 268.2 → 91.1 (Qualifier, CE: 35 eV).

Step 4: Self-Validation (System Suitability Test - SST)

  • Action: Before analyzing unknown samples, inject a neat standard at the Lower Limit of Quantitation (LLOQ = 0.1 ng/mL).

  • Validation Criteria: The run is only validated if the S/N ratio of the m/z 84.1 peak is ≥ 10:1, the retention time variance is ≤ 2%, and the Qualifier/Quantifier ion ratio is within ±15% of the established library value.

Workflow S1 1. Protein Precipitation (Cold ACN + IS) S2 2. LC Separation (C18, pH 2.7) S1->S2 S3 3. ESI Ionization (Positive Mode, 3kV) S2->S3 S4 4. MRM Detection (m/z 268 -> 84) S3->S4

Self-validating LC-MS/MS experimental workflow for target analyte quantification.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.